4-amino-N,N-dipropylbenzamide
Overview
Description
4-amino-N,N-dipropylbenzamide is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
- A study by Clark et al. (1984) explored the anticonvulsant effects of a series of 4-aminobenzamides. They found that compounds like 4-amino-N-amylbenzamide demonstrated potent activity against seizures induced by electroshock in mice. This research indicates the potential of 4-amino-N,N-dipropylbenzamide in anticonvulsant applications (Clark et al., 1984).
Enhancing Radiation Response in Cells
- Ben-hur et al. (1985) investigated 4-aminobenzamide's role in enhancing the response of mammalian cells to ionizing radiation. This research suggests a potential application in improving the efficacy of radiation treatments in certain cellular contexts (Ben-hur et al., 1985).
Polymer Synthesis
- Butt et al. (2005) discussed the synthesis of novel aromatic polyimides using derivatives like 4-aminobenzamide. This indicates its use in advanced material science, particularly in creating new polymers with specific properties (Butt et al., 2005).
Antioxidant Activity Study
- Jovanović et al. (2020) studied the electrochemical oxidation of amino-substituted benzamides, which includes compounds like this compound. Their research helps in understanding the antioxidant properties of these compounds (Jovanović et al., 2020).
Electrochemical Transducers
- Santos et al. (2019) researched the electropolymerization of derivatives including 4-aminobenzamide for use as electrochemical transducers, which can be applied in developing sensors and other electronic applications (Santos et al., 2019).
Cardiovascular Action Modification
- Kohli et al. (1982) explored the effects of N,N-di-n-propyl substitution in amino-substituted compounds on cardiovascular actions, suggesting potential applications in cardiovascular research (Kohli et al., 1982).
Hypoxia-Selective Cytotoxin Study
- Palmer et al. (1995) investigated 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, which shares structural similarities with this compound. This research could be relevant in the study of hypoxia-selective cytotoxins for cancer treatment (Palmer et al., 1995).
Safety and Hazards
Properties
IUPAC Name |
4-amino-N,N-dipropylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-9-15(10-4-2)13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZJRTKRDSVWQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586397 | |
Record name | 4-Amino-N,N-dipropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79868-19-2 | |
Record name | 4-Amino-N,N-dipropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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